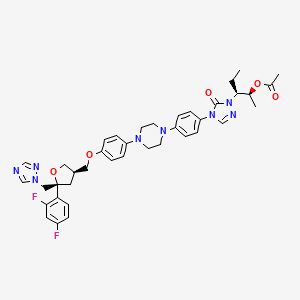![molecular formula C48H64F6N6O21 B15291830 (2S)-2-[[(1S)-1-carboxy-5-[6-[3-[3-[[2-[[5-(2-carboxyethyl)-2-hydroxyphenyl]methyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]methyl]-4-hydroxyphenyl]propanoylamino]hexanoylamino]pentyl]carbamoylamino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B15291830.png)
(2S)-2-[[(1S)-1-carboxy-5-[6-[3-[3-[[2-[[5-(2-carboxyethyl)-2-hydroxyphenyl]methyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]methyl]-4-hydroxyphenyl]propanoylamino]hexanoylamino]pentyl]carbamoylamino]pentanedioic acid;2,2,2-trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PSMA-11 2,2,2-Trifluoroacetate is a compound used primarily in the field of nuclear medicine. It is a radiopharmaceutical agent that targets the prostate-specific membrane antigen (PSMA), which is overexpressed in prostate cancer cells. This compound is often used in positron emission tomography (PET) imaging to identify and assess PSMA-positive lesions in patients with prostate cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of PSMA-11 2,2,2-Trifluoroacetate involves multiple steps, starting with the preparation of the PSMA-11 precursor. The precursor is synthesized through a series of peptide coupling reactions, where specific amino acids are linked together using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The final product is then purified using high-performance liquid chromatography (HPLC) to ensure high purity .
Industrial Production Methods: In industrial settings, the production of PSMA-11 2,2,2-Trifluoroacetate is often automated to ensure consistency and efficiency. Automated synthesis modules and sterile cold kits are commonly used to produce the radiopharmaceutical. These methods involve the use of pre-assembled kits that contain all necessary reagents and allow for the rapid and reproducible synthesis of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: PSMA-11 2,2,2-Trifluoroacetate primarily undergoes chelation reactions, where it forms complexes with radiometals such as gallium-68. This chelation is crucial for its function as a radiopharmaceutical agent. The compound can also undergo hydrolysis, where the trifluoroacetate group is cleaved off in the presence of water .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of PSMA-11 2,2,2-Trifluoroacetate include gallium-68 chloride, which is used for radiolabeling, and various solvents such as acetonitrile and water. The reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to 80°C .
Major Products: The major product formed from the chelation reaction is the radiolabeled compound [68Ga]Ga-PSMA-11, which is used for PET imaging. Hydrolysis of the compound results in the formation of PSMA-11 and trifluoroacetic acid .
Wissenschaftliche Forschungsanwendungen
PSMA-11 2,2,2-Trifluoroacetate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for the synthesis of radiolabeled compounds. In biology and medicine, it is used for imaging and diagnosing prostate cancer through PET scans. The compound’s ability to target PSMA makes it a valuable tool for identifying cancerous lesions and monitoring the progression of the disease .
Wirkmechanismus
The mechanism of action of PSMA-11 2,2,2-Trifluoroacetate involves its binding to the prostate-specific membrane antigen (PSMA) on the surface of prostate cancer cells. Once bound, the radiolabeled compound emits positrons, which are detected by PET imaging. This allows for the visualization of PSMA-positive lesions in the body. The molecular target of the compound is the PSMA protein, and the pathway involved includes the internalization of the compound into the cancer cells, followed by its accumulation in the tumor tissue .
Vergleich Mit ähnlichen Verbindungen
PSMA-11 2,2,2-Trifluoroacetate is unique in its high affinity for PSMA and its ability to be radiolabeled with gallium-68. Similar compounds include [18F]F-DCFPyL and [18F]PSMA-1007, which are also used for PET imaging of prostate cancer. PSMA-11 2,2,2-Trifluoroacetate is preferred for its rapid clearance from non-target tissues and its high tumor-to-background ratio, making it highly effective for imaging .
List of Similar Compounds:- [18F]F-DCFPyL
- [18F]PSMA-1007
- [89Zr]Zr-PSMA-DFO
- [177Lu]Lu-PSMA-617
Eigenschaften
Molekularformel |
C48H64F6N6O21 |
|---|---|
Molekulargewicht |
1175.0 g/mol |
IUPAC-Name |
(2S)-2-[[(1S)-1-carboxy-5-[6-[3-[3-[[2-[[5-(2-carboxyethyl)-2-hydroxyphenyl]methyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]methyl]-4-hydroxyphenyl]propanoylamino]hexanoylamino]pentyl]carbamoylamino]pentanedioic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C44H62N6O17.2C2HF3O2/c51-34-13-8-28(22-30(34)24-49(26-40(59)60)20-21-50(27-41(61)62)25-31-23-29(9-14-35(31)52)11-16-38(55)56)10-15-37(54)46-18-4-1-2-7-36(53)45-19-5-3-6-32(42(63)64)47-44(67)48-33(43(65)66)12-17-39(57)58;2*3-2(4,5)1(6)7/h8-9,13-14,22-23,32-33,51-52H,1-7,10-12,15-21,24-27H2,(H,45,53)(H,46,54)(H,55,56)(H,57,58)(H,59,60)(H,61,62)(H,63,64)(H,65,66)(H2,47,48,67);2*(H,6,7)/t32-,33-;;/m0../s1 |
InChI-Schlüssel |
AQFVQZGRRYAIHI-VIZPSHFESA-N |
Isomerische SMILES |
C1=CC(=C(C=C1CCC(=O)NCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)CN(CCN(CC2=C(C=CC(=C2)CCC(=O)O)O)CC(=O)O)CC(=O)O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
C1=CC(=C(C=C1CCC(=O)NCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)CN(CCN(CC2=C(C=CC(=C2)CCC(=O)O)O)CC(=O)O)CC(=O)O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


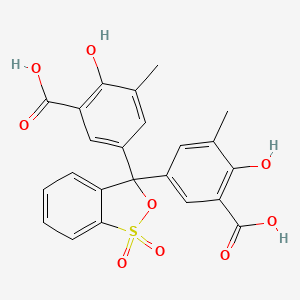
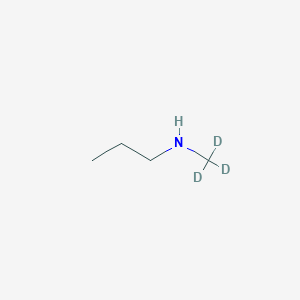
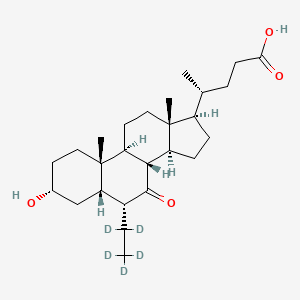
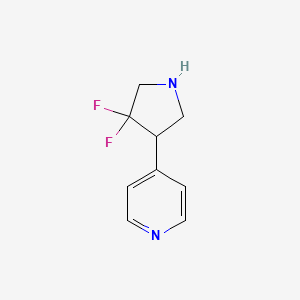

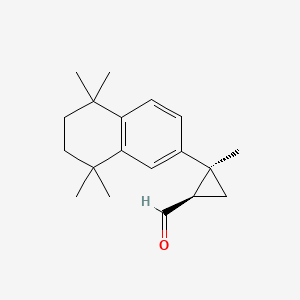

![(2S,3S,4S)-2-cyano-3-[4-[2-(3-fluorophenyl)ethynyl]phenyl]-4-(hydroxymethyl)-N-propylazetidine-1-carboxamide](/img/structure/B15291804.png)
![4'-(Azidomethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B15291808.png)
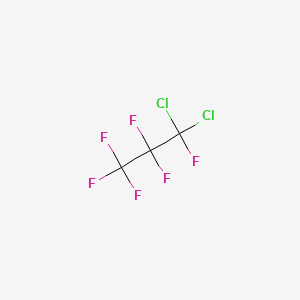
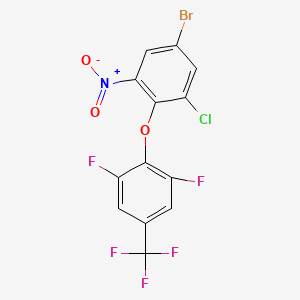
![tert-butyl N-[(2R,4R,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B15291837.png)
